- Preparation of 7-azaindole derivatives as TGFβ receptor kinase inhibitors, Germany, , ,

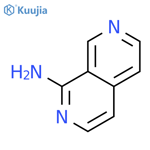

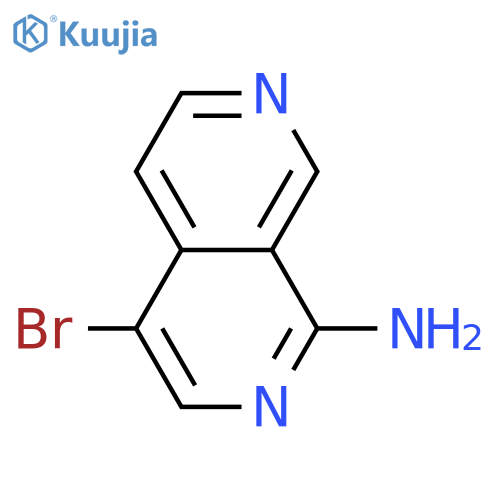

Cas no 959558-28-2 (4-Bromo-2,7-naphthyridin-1-amine)

959558-28-2 structure

商品名:4-Bromo-2,7-naphthyridin-1-amine

CAS番号:959558-28-2

MF:C8H6BrN3

メガワット:224.057340145111

MDL:MFCD14707654

CID:796811

PubChem ID:23727075

4-Bromo-2,7-naphthyridin-1-amine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2,7-naphthyridin-1-amine

- 2,7-Naphthyridin-1-amine,4-bromo-

- 2,7-Naphthyridin-1-aMine, 4-broMo-

- 4-Bromo-[2,7]naphthyridin-1-ylamine

- BCP08884

- 4-Bromo-[2,7naphthyridin-1-ylamine

- FCH1387904

- AX8227740

- ST2418150

- 4-Bromo-2,7-naphthyridin-1-amine (ACI)

- SY114229

- DTXSID20635833

- DB-080376

- 959558-28-2

- CS-W006269

- DS-2532

- MFCD14707654

- F13680

- AKOS016005762

- SB40320

- SCHEMBL12440236

-

- MDL: MFCD14707654

- インチ: 1S/C8H6BrN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12)

- InChIKey: GIFGLLRPNLFCGT-UHFFFAOYSA-N

- ほほえんだ: BrC1C2C(=CN=CC=2)C(N)=NC=1

計算された属性

- せいみつぶんしりょう: 222.97451g/mol

- どういたいしつりょう: 222.97451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 51.8

じっけんとくせい

- 密度みつど: 1.744±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 377.9°C at 760 mmHg

- フラッシュポイント: 182.358°C

- 屈折率: 1.747

- ようかいど: 微溶性(3.6 g/l)(25ºC)、

4-Bromo-2,7-naphthyridin-1-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H317-H319

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

4-Bromo-2,7-naphthyridin-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B46030-100mg |

4-Bromo-2,7-naphthyridin-1-amine |

959558-28-2 | 97% | 100mg |

¥413.0 | 2022-10-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI496-50mg |

4-Bromo-2,7-naphthyridin-1-amine |

959558-28-2 | 97% | 50mg |

377.0CNY | 2021-07-13 | |

| eNovation Chemicals LLC | Y1009453-1g |

4-Bromo-[2,7]naphthyridin-1-ylamine |

959558-28-2 | 95% | 1g |

$890 | 2024-07-28 | |

| TRC | B849385-100mg |

4-Bromo-2,7-naphthyridin-1-amine |

959558-28-2 | 100mg |

$ 230.00 | 2022-06-06 | ||

| Alichem | A219007900-250mg |

4-Bromo-2,7-naphthyridin-1-amine |

959558-28-2 | 97% | 250mg |

$150.42 | 2023-08-31 | |

| Alichem | A219007900-1g |

4-Bromo-2,7-naphthyridin-1-amine |

959558-28-2 | 97% | 1g |

$351.90 | 2023-08-31 | |

| TRC | B849385-10mg |

4-Bromo-2,7-naphthyridin-1-amine |

959558-28-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842654-25mg |

4-Bromo-2,7-naphthyridin-1-amine |

959558-28-2 | 97% | 25mg |

¥316.80 | 2022-09-02 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0331-1g |

4-Bromo-[2,7]naphthyridin-1-ylamine |

959558-28-2 | 97% | 1g |

6767.38CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0331-250mg |

4-Bromo-[2,7]naphthyridin-1-ylamine |

959558-28-2 | 97% | 250mg |

¥2404.58 | 2025-01-22 |

4-Bromo-2,7-naphthyridin-1-amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; < 25 °C; 60 min

1.2 Reagents: Ammonia Solvents: Water ; 14 h, pH 7 - 8

1.2 Reagents: Ammonia Solvents: Water ; 14 h, pH 7 - 8

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 0.5 h, -20 °C

1.2 Reagents: Ammonia Solvents: Water ; neutralized

1.2 Reagents: Ammonia Solvents: Water ; neutralized

リファレンス

- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues, Journal of Combinatorial Chemistry, 2007, 9(6), 916-919

合成方法 3

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 25 °C; 60 min, 25 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8; 14 h, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 7 - 8; 14 h, rt

リファレンス

- Preparation of 7-azaindol-2,7-naphthyridine derivatives for the treatment of tumors, World Intellectual Property Organization, , ,

4-Bromo-2,7-naphthyridin-1-amine Raw materials

4-Bromo-2,7-naphthyridin-1-amine Preparation Products

4-Bromo-2,7-naphthyridin-1-amine 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

959558-28-2 (4-Bromo-2,7-naphthyridin-1-amine) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:959558-28-2)4-Bromo-2,7-naphthyridin-1-amine

清らかである:99%

はかる:5g

価格 ($):3249.0